Cas no 142279-42-3 (Shizukaol D)

Shizukaol D structure
Shizukaol D structure
Produktname:Shizukaol D
CAS-Nr.:142279-42-3
MF:C33H38O9
MW:578.65
CID:180679
PubChem ID:70698151

Shizukaol D Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, (2Z)-
    • Shizukaol D
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,1
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6
    • Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a...
    • Cyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan,propanoic acid deriv.
    • Propanoicacid, 2-[9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, [1aR-(1aa,1bb,2b,4ab,4bS*,8aa,9a,9aa,10aa,10bb,10cb,11ba)]-
    • methyl 2-[(2S,13S,20S)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-
    • Q27138127
    • HY-N1302
    • CHEBI:69785
    • FS-10343
    • CS-0016706
    • methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
    • 142279-42-3
    • CHEMBL3810102
    • AKOS040762343
    • methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.0^{2,6.0^{2,14.0^{8,13.0^{10,12.0^{17,19.0^{20,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
    • DA-57841
    • methyl (2Z)-2-((1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo(14.7.1.02,6.02,14.08,13.010,12.017,19.020,24)tetracosa-5,16(24)-dien-23-ylidene)propanoate
    • Propanoic acid, 2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-, methyl ester, (2Z)-
    • Inchi: 1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/t14?,15?,18?,19?,20?,21?,23?,26?,28?,31-,32-,33-/m0/s1
    • InChI-Schlüssel: UEHIWILSQZCXQY-IJANUWCPSA-N
    • Lächelt: O1C(C(C([H])([H])O[H])=C2C([H])([H])C3([H])C([H])(C([H])([H])OC(C([H])([H])[H])=O)C4([H])C([H])([H])C4([H])[C@]3(C([H])([H])[H])C3([H])C([H])([H])C4=C5C([H])(C(=C(C(=O)OC([H])([H])[H])C([H])([H])[H])C(C([H])([C@@]5(C([H])([H])[H])C5([H])C([H])([H])C54[H])O[H])=O)[C@@]132)=O

Berechnete Eigenschaften

  • Genaue Masse: 578.25200
  • Monoisotopenmasse: 578.252
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 42
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1500
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 12
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topologische Polaroberfläche: 136

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.4±0.1 g/cm3
  • Siedepunkt: 780.8±60.0 °C at 760 mmHg
  • Flammpunkt: 253.4±26.4 °C
  • PSA: 136.43000
  • LogP: 2.44790
  • Dampfdruck: 0.0±6.1 mmHg at 25°C

Shizukaol D Sicherheitsinformationen

Shizukaol D Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A2B Chem LLC
AA69949-5mg
Shizukaol D
142279-42-3 98% by HPLC
5mg
$830.00 2024-04-20
A2B Chem LLC
AA69949-50mg
Shizukaol D
142279-42-3 98% by HPLC
50mg
$4873.00 2024-04-20
TargetMol Chemicals
TN5013-5mg
Shizukaol D
142279-42-3
5mg
¥ 4890 2024-07-19
A2B Chem LLC
AA69949-1000mg
Shizukaol D
142279-42-3 98% by HPLC
1000mg
$43277.00 2024-04-20
TargetMol Chemicals
TN5013-1 ml * 10 mm
Shizukaol D
142279-42-3
1 ml * 10 mm
¥ 7430 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5013-1 mg
Shizukaol D
142279-42-3
1mg
¥2835.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S33600-5mg
Shizukaol D
142279-42-3
5mg
¥5600.0 2021-09-07
TargetMol Chemicals
TN5013-5 mg
Shizukaol D
142279-42-3 98%
5mg
¥ 4,890 2023-07-10
TargetMol Chemicals
TN5013-1 mL * 10 mM (in DMSO)
Shizukaol D
142279-42-3 98%
1 mL * 10 mM (in DMSO)
¥ 7430 2023-09-15
A2B Chem LLC
AA69949-500mg
Shizukaol D
142279-42-3 98% by HPLC
500mg
$27058.00 2024-04-20
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Minglong (Xianning) Medicine Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.